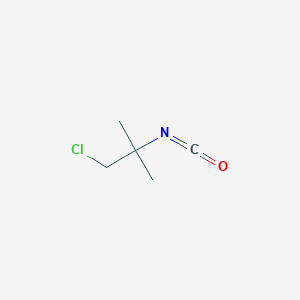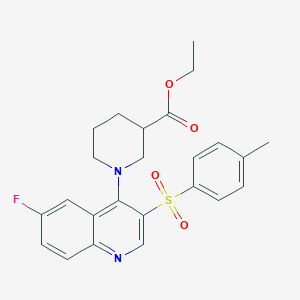
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate, also known as MG-132, is a proteasome inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in the late 1990s and has since been a subject of research in the fields of biochemistry, pharmacology, and oncology.
Applications De Recherche Scientifique
Methylation Techniques in Glycoprotein and Glycolipid Analysis
Methylation techniques are critical in the structural analysis of glycoproteins and glycolipids, providing insights into their chemical structures. These techniques facilitate the identification of various kinds of acyl residue, enhancing our understanding of complex carbohydrates and their roles in biological processes. Methylation reactions, particularly those catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide (DMSO), have been utilized to permethylate complex carbohydrates efficiently, shedding light on the specificities of hormones, immunity, biological transport, and pathological phenomena (Hakomori, 1964).
Organic Synthesis and Analytical Chemistry
In analytical chemistry, methylation reactions have been employed to enhance the thermal stability of compounds for gas chromatography analysis. For instance, methylation of sulfonylurea herbicides facilitates their analysis by overcoming their thermal instability (Klaffenbach, Holland, & Lauren, 1993). Additionally, dimethyl sulfoxide (DMSO) serves not only as a solvent but also as a synthon in organic chemistry, participating in various synthetic transformations and acting as a building block in the creation of new compounds. This highlights its dual role as both a reagent and a reactant in facilitating diverse chemical reactions (Jones-Mensah, Karki, & Magolan, 2016).
Material Science and Polymer Chemistry
In material science, the synthesis of aromatic poly(ether ketone)s with pendant methyl groups and sulfone linkages has been reported, where these polymers exhibit high thermal stability and excellent solubility in common solvents. Such properties make them suitable for applications requiring high-performance materials with outstanding mechanical and thermal characteristics (Sheng et al., 2008).
Environmental Research
Methylation techniques also play a crucial role in environmental research, particularly in the study of volatile organosulfur compounds such as dimethyl sulfide (DMS). The oxidation of DMS in the atmosphere is a complex process that leads to the formation of various sulfur-containing compounds, which have implications for atmospheric chemistry and potentially climate regulation through cloud formation (Mardyukov & Schreiner, 2018).
Propriétés
IUPAC Name |
methyl 2-(3,5-dimethyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-5-10(2)7-11(6-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMRNSCBACKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)
![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)

![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2729023.png)
